N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide
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Overview
Description
N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide is an organic compound with the molecular formula C19H21NO2 It is a derivative of benzamide, characterized by the presence of a diethylamino group and a 4-methylbenzoyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide typically involves the reaction of N,N-diethylbenzamide with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2,4-dimethylbenzamide
- N,N-diethyl-2,4-dimethoxy-5-methylbenzamide
- N,N-diethyl-2-[(4-methoxybenzyl)(o-tolyl)amino]benzamide
Uniqueness
N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-8-6-7-9-17(16)20-18(22)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRQXDUKSTUSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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